molecular formula C17H17NO2 B12597908 1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one CAS No. 647826-93-5

1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one

Cat. No.: B12597908
CAS No.: 647826-93-5
M. Wt: 267.32 g/mol
InChI Key: WSEIZXJSAMTFBE-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery . The presence of both benzyl and phenyl groups in its structure enhances its potential for various applications in medicinal chemistry.

Chemical Reactions Analysis

1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s effects are mediated through pathways involving these molecular targets, leading to the desired biological outcomes.

Comparison with Similar Compounds

1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industry.

Properties

CAS No.

647826-93-5

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

1-benzyl-5-hydroxy-5-phenylpyrrolidin-2-one

InChI

InChI=1S/C17H17NO2/c19-16-11-12-17(20,15-9-5-2-6-10-15)18(16)13-14-7-3-1-4-8-14/h1-10,20H,11-13H2

InChI Key

WSEIZXJSAMTFBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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